molecular formula C21H26N2O2 B2546742 3-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954246-94-7

3-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2546742
CAS RN: 954246-94-7
M. Wt: 338.451
InChI Key: MRQZPSIWHOUZIK-UHFFFAOYSA-N
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Description

The compound "3-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological applications, which can provide insights into the general class of compounds to which the compound belongs. Benzamides are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate amine with benzoyl chloride or similar acylating agents in various conditions . For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, the synthesis of N-substituted benzamides often involves the use of starting materials like 1,2,3-benzotriazole or antipyrine , followed by reactions with different reagents to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR . For instance, the structure of a novel benzamide was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups or to modify the existing structure for enhanced biological activity . The reactivity of these molecules can be assessed using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their crystalline structure, lattice constants, and supramolecular interactions, are characterized using crystallographic studies . These studies reveal the presence of intramolecular and intermolecular hydrogen bonds and C-H...π interactions, which can influence the stability and solubility of the compounds . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, providing insights into the chemical reactivity and stability of the molecules .

Scientific Research Applications

Radioligand Binding Studies

3-Methyl-N-(3-(2-phenylmorpholino)propyl)benzamide and similar compounds have been studied in the context of radioligand binding. For instance, specific in vitro and in vivo binding studies using substituted benzamides like raclopride and eticlopride have been conducted. These studies demonstrate the utility of such compounds in labeling dopamine or neuroleptic receptors in the brain, aiding in the understanding of neurological processes and disorders (Köhler et al., 1985); (Köhler et al., 1986).

Synthesis and Biological Evaluation

These compounds have been the subject of synthesis and biological evaluation. Research has focused on designing and synthesizing variants to investigate their potential as neuroleptics and other therapeutic agents, such as in the treatment of psychosis (Iwanami et al., 1981).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of derivatives of 3-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide have been explored. These studies contribute to the development of novel anti-microbial agents with potential applications in treating various infections (Limban et al., 2011).

Photocatalytic Applications

Research has also been conducted on the photocatalytic degradation of related compounds like propyzamide, investigating the use of adsorbent supports to enhance the rate of mineralization and reduce the concentration of solution-phase intermediates (Torimoto et al., 1996).

Molecular Docking and Structure-Activity Relationship

Molecular docking studies and structure-activity relationship analyses have been performed on benzamide derivatives to evaluate their interaction with microbial proteins and other biological targets. This research aids in the rational design of drugs with improved efficacy and specificity (Sethi et al., 2016).

properties

IUPAC Name

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-7-5-10-19(15-17)21(24)22-11-6-12-23-13-14-25-20(16-23)18-8-3-2-4-9-18/h2-5,7-10,15,20H,6,11-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZPSIWHOUZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide

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